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Comparative Analysis of INJ-37822681-Induced
Extrapyramidal Symptoms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the extrapyramidal symptoms
(EPS) associated with JNJ-37822681, a novel and highly selective dopamine D2 receptor
antagonist with a rapid dissociation rate. The potential for a lower EPS liability is a key attribute
hypothesized for compounds with this kinetic profile. This document objectively compares the
performance of JNJ-37822681 with other antipsychotic agents, supported by preclinical and
clinical experimental data.

Executive Summary

JNJ-37822681 is a fast-dissociating dopamine D2 receptor antagonist developed with the
hypothesis that this property would translate to a lower incidence of extrapyramidal side effects
compared to traditional antipsychotics. Preclinical studies in rodent models of EPS, such as
catalepsy, suggest that INJ-37822681 possesses a wider therapeutic window between its
antipsychotic-like effects and the induction of motor side effects when compared to the typical
antipsychotic haloperidol, and a profile similar to the atypical antipsychotic olanzapine. Clinical
trial data indicates that while INJ-37822681 is effective in treating schizophrenia, it is
associated with dose-related EPS, with akathisia being the most common. At a dose of 10 mg
twice daily, the overall incidence of EPS was found to be comparable to that of olanzapine.
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Preclinical Assessment of Extrapyramidal
Symptoms

The primary preclinical model for assessing EPS liability of antipsychotic drugs is the induction
of catalepsy in rats, which is considered a surrogate for parkinsonian-like motor deficits in
humans.

Comparative Catalepsy Induction

The cataleptic potential of INJ-37822681 has been compared with the typical antipsychotic
haloperidol and the atypical antipsychotic olanzapine. The potency of a compound to induce
catalepsy is typically quantified by its ED50 value, the dose at which 50% of the animals exhibit
a cataleptic response. A higher ED50 for catalepsy relative to the ED50 for antipsychotic
activity (e.g., antagonism of apomorphine-induced stereotypy) suggests a wider therapeutic
window and potentially lower EPS liability.

Antagonism of Specificity Margin
. Catalepsy

Apomorphine- . (Catalepsy ED50 /
Compound ] Induction (ED50, ] ]

induced Stereotypy kg) Antipsychotic

m

(ED50, mgl/kg) hts ED50)
JNJ-37822681 0.19 ~10 ~53
Haloperidol 0.04 0.23-0.42[1] ~6-11
Olanzapine 0.07 >10 >143

Note: ED50 values for haloperidol and olanzapine are sourced from various studies and may
not be directly comparable to the INJ-37822681 data due to potential differences in
experimental protocols. The specificity margin for INJ-37822681 is based on the reported
larger margin compared with haloperidol and similarity to olanzapine.

Experimental Protocol: Rat Catalepsy Bar Test

Objective: To assess the potential of a test compound to induce catalepsy in rats.
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Apparatus: A horizontal bar with a diameter of approximately 1 cm, elevated 9 cm from a flat
surface.

Procedure:

e Male Sprague-Dawley rats are administered the test compound (e.g., JNJ-37822681,
haloperidol, olanzapine) or vehicle via intraperitoneal (i.p.) injection.

o At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), the rats are tested
for catalepsy.

» To initiate the test, the rat's forepaws are gently placed on the elevated bar.

e The latency to remove both forepaws from the bar is recorded with a stopwatch, up to a
maximum cut-off time (e.g., 180 seconds).

» A cataleptic response is typically defined as the animal maintaining this imposed posture for
a predetermined minimum duration (e.g., 20 seconds).

e The percentage of animals exhibiting catalepsy at each dose is calculated, and the ED50 is
determined using probit analysis.
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Experimental Workflow: Rat Catalepsy Bar Test
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Data Analysis
(Calculate % catalepsy, ED50)
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Workflow for the rat catalepsy bar test.

Clinical Assessment of Extrapyramidal Symptoms

Clinical evaluation of EPS is conducted in human trials using standardized rating scales and by
monitoring treatment-emergent adverse events.

Comparative Incidence of EPS in a Phase llb Study
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A double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of JNJ-
37822681 in patients with acute exacerbation of schizophrenia. This study included an active
comparator, olanzapine.

JNJ- JNJ- JNJ- .
Olanzapine
Adverse Placebo 37822681 37822681 37822681 (15 d
m )
Event (n=99) (10 mg bid, (20 mg bid, (30 mg bid, 1009; E
n=
n=100) n=100) n=99)
Any
Extrapyramid  4.0% 12.0% 15.0% 23.2% 11.0%
al Symptom
Akathisia 2.0% 7.0% 9.0% 13.1% 5.0%
Dystonia 0.0% 1.0% 1.0% 4.0% 1.0%
Parkinsonism  2.0% 4.0% 5.0% 7.1% 5.0%

Data extracted from a Phase lIb clinical trial. The incidences of extrapyramidal symptoms with
JNJ-37822681 were dose-related.[2] At the 10 mg bid dose, the overall incidence of EPS was
comparable to the olanzapine group.[2] Akathisia was the most frequently reported
extrapyramidal symptom for JNJ-37822681.[2]

Experimental Protocol: Clinical Assessment of EPS

Objective: To systematically assess and quantify the severity of drug-induced movement
disorders in a clinical trial setting.

Assessment Tools: Standardized rating scales are used, such as:

Simpson-Angus Scale (SAS): To assess parkinsonism (rigidity, tremor, akinesia).

Barnes Akathisia Rating Scale (BARS): To assess akathisia.

Abnormal Involuntary Movement Scale (AIMS): To assess tardive dyskinesia.

Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that covers
parkinsonism, akathisia, dystonia, and tardive dyskinesia.
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Procedure:

A trained and calibrated rater administers the chosen scale(s) at baseline and at regular
intervals throughout the study.

e The assessment involves a combination of patient interview and observation of the patient at
rest and during specific motor tasks.

e Scores for each item on the scale are recorded.

o Changes from baseline scores are calculated to determine the emergence and severity of
EPS.

e The incidence of clinically significant EPS is often defined by a certain threshold of change in
the rating scale scores or the need for concomitant medication to treat the symptoms.

Mechanism of Action and Rationale for Reduced
EPS

The leading hypothesis for the potentially lower EPS liability of INJ-37822681 is its rapid
dissociation from the dopamine D2 receptor.

D2 Receptor Occupancy and EPS

Extrapyramidal symptoms are strongly associated with high and sustained blockade of D2
receptors in the nigrostriatal dopamine pathway. Typical antipsychotics, like haloperidol, bind
tightly to D2 receptors and dissociate slowly. This can lead to a persistent disruption of normal
dopamine signaling, resulting in motor side effects.

The "Fast-Dissociation" Hypothesis

It is theorized that a drug that dissociates more rapidly from the D2 receptor, like JNJ-
37822681, may allow for a more physiological "hit-and-run" mechanism of action. This could
permit endogenous dopamine to compete more effectively with the drug at the receptor,
thereby preserving a degree of normal dopamine neurotransmission in the nigrostriatal
pathway and reducing the risk of EPS.
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Logical Relationship: D2 Receptor Kinetics and EPS Liability
High D2 Receptor Affinity High D2 Receptor Affinity
+ Slow Dissociation (e.g., Haloperidol) + Fast Dissociation (e.g., JNJ-37822681)
Sustained D2 Receptor Blockade Transient D2 Receptor Blockade
in Nigrostriatal Pathway in Nigrostriatal Pathway
High EPS Liability Lower EPS Liability
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Hypothesized relationship between D2 receptor kinetics and EPS.

Nigrostriatal Dopamine D2 Receptor Signhaling Pathway

Blockade of D2 receptors in the nigrostriatal pathway disrupts the normal signaling cascade
that regulates motor control. D2 receptors are G-protein coupled receptors that, when activated
by dopamine, inhibit the production of cyclic AMP (cCAMP) by adenylyl cyclase. This leads to a
cascade of downstream effects that ultimately modulate neuronal excitability and motor output.

Antagonism of this pathway is believed to underlie the emergence of EPS.

Nigrostriatal D2 Receptor Signaling and EPS Induction

INJ-37822681
(Antagonist) _MNCIEY = ‘
— Activates W mnibits [ ] Produces Activates }7 Downstream Effectors
D2 Receptor Gi Protein Adenylyl Cyclase cAMP Protein Kinase A >
7 Ademieyeiase | B | (e.g., DARPP-32)

Dopamine
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Receptor Binding Profile
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Simplified D2 receptor signaling pathway in the nigrostriatal system.

The selectivity of an antipsychotic for the D2 receptor relative to other neurotransmitter

receptors can influence its side effect profile. INJ-37822681 is characterized by its high

selectivity for the D2 receptor.

JNJ- Haloperid Olanzapi . Risperido Aripipraz
) ] Clozapine ] ]
Receptor 37822681 ol (Ki, ne (Ki, (Ki, nM) ne (Ki, ole (Ki,
i,n

(Ki, nM) nM) nM) ’ nM) nM)
Dopamine

1.58 1.4 19 126 3.1 0.34
D2
Dopamine

>10,000 200 31 85 18 10
D1
Dopamine

11.59 7.0 4.8 42 11 0.8
D3
Serotonin

230 50 4 13 0.16 3.4
5-HT2A
Serotonin

>10,000 2,300 1,160 170 3.7 4.4
5-HT1A
Histamine

>10,000 800 7 6 20 61
H1
Muscarinic
M1 >10,000 1,200 1.9 1.9 >10,000 >10,000
Adrenergic
L >1,000 6 19 7 0.8 57
a

Ki values represent the concentration of the drug required to occupy 50% of the receptors in

vitro; a lower Ki value indicates a higher binding affinity. Data compiled from various sources

and should be interpreted with caution due to inter-assay variability.
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Conclusion

JNJ-37822681 demonstrates a preclinical profile consistent with a lower liability for
extrapyramidal symptoms compared to the typical antipsychotic haloperidol, largely attributed
to its rapid dissociation from the D2 receptor. Its preclinical profile is more aligned with that of
the atypical antipsychotic olanzapine. Clinical data confirm that JNJ-37822681 can induce EPS
in a dose-dependent manner, with an overall incidence comparable to olanzapine at
therapeutically relevant doses. The high selectivity of INJ-37822681 for the D2 receptor
minimizes off-target effects that can contribute to the side effect burden of other antipsychotics.
Further research and long-term clinical data are necessary to fully elucidate the comparative
risk-benefit profile of INJ-37822681 in the management of schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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